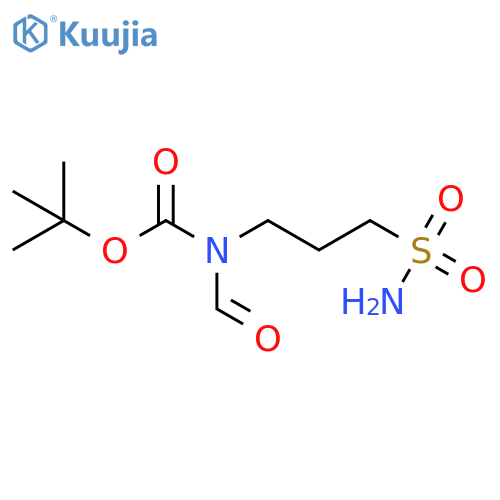Cas no 2580250-55-9 (tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate)

2580250-55-9 structure
商品名:tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate
- EN300-27734512
- 2580250-55-9
-
- インチ: 1S/C9H18N2O5S/c1-9(2,3)16-8(13)11(7-12)5-4-6-17(10,14)15/h7H,4-6H2,1-3H3,(H2,10,14,15)
- InChIKey: ATNALZCBFXRKRK-UHFFFAOYSA-N
- ほほえんだ: S(CCCN(C=O)C(=O)OC(C)(C)C)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 266.09364285g/mol
- どういたいしつりょう: 266.09364285g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- 疎水性パラメータ計算基準値(XlogP): 0
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27734512-10g |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate |
2580250-55-9 | 10g |
$3746.0 | 2023-09-10 | ||
| Enamine | EN300-27734512-0.25g |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate |
2580250-55-9 | 95.0% | 0.25g |
$801.0 | 2025-03-19 | |
| Enamine | EN300-27734512-2.5g |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate |
2580250-55-9 | 95.0% | 2.5g |
$1707.0 | 2025-03-19 | |
| Enamine | EN300-27734512-0.5g |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate |
2580250-55-9 | 95.0% | 0.5g |
$836.0 | 2025-03-19 | |
| Enamine | EN300-27734512-1.0g |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate |
2580250-55-9 | 95.0% | 1.0g |
$871.0 | 2025-03-19 | |
| Enamine | EN300-27734512-5.0g |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate |
2580250-55-9 | 95.0% | 5.0g |
$2525.0 | 2025-03-19 | |
| Enamine | EN300-27734512-1g |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate |
2580250-55-9 | 1g |
$871.0 | 2023-09-10 | ||
| Enamine | EN300-27734512-5g |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate |
2580250-55-9 | 5g |
$2525.0 | 2023-09-10 | ||
| Enamine | EN300-27734512-0.05g |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate |
2580250-55-9 | 95.0% | 0.05g |
$732.0 | 2025-03-19 | |
| Enamine | EN300-27734512-0.1g |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate |
2580250-55-9 | 95.0% | 0.1g |
$767.0 | 2025-03-19 |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate 関連文献
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
2580250-55-9 (tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate) 関連製品
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
